Biphenyl-4-yl[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone
Overview
Description
Biphenyl-4-yl[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone is a complex organic compound with a molecular formula of C28H31N3O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Piperazine and Piperidine Introduction: The piperazine and piperidine rings are introduced through nucleophilic substitution reactions. The piperazine ring can be synthesized by reacting a suitable amine with a dihaloalkane, while the piperidine ring can be formed through cyclization reactions.
Final Coupling: The final step involves coupling the biphenyl group with the piperazine and piperidine moieties using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Nitro or halogenated derivatives of the biphenyl group.
Scientific Research Applications
Biphenyl-4-yl[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound can be used in the study of receptor-ligand interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Biphenyl-4-yl[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl group can engage in π-π interactions with aromatic residues in the binding site, while the piperazine and piperidine rings can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone
- Phenyl(4-(phenylsulfonyl)piperazin-1-yl)methanone
- 4-methyl-piperazin-1-yl-piperidin-4-yl-methanone
Uniqueness
Biphenyl-4-yl[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone is unique due to its specific combination of biphenyl, piperazine, and piperidine moieties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research in various fields.
Properties
IUPAC Name |
(4-phenylphenyl)-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O/c32-28(25-13-11-24(12-14-25)23-7-3-1-4-8-23)31-17-15-27(16-18-31)30-21-19-29(20-22-30)26-9-5-2-6-10-26/h1-14,27H,15-22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKLNNTUYOXNQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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